![molecular formula C14H10N4O5 B2536853 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 946362-60-3](/img/structure/B2536853.png)
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .
Molecular Structure Analysis
Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .
Chemical Reactions Analysis
Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents, compounds containing a three-carbon 1,3-di-electrophilic fragment with sp - or sp2 -hybridized carbon atoms .
科学的研究の応用
- Isoxazole derivatives have shown promise as potential anticancer agents. Researchers have synthesized various isoxazole-based compounds and evaluated their cytotoxicity against cancer cell lines . Investigating the antiproliferative effects of this compound could lead to novel cancer therapies.
- Malik and Khan synthesized derivatives containing the isoxazole nucleus and evaluated their anticonvulsant activities. These compounds were tested using the maximal electroshock seizure (MES) test . Further exploration of their mechanism of action and efficacy could contribute to the development of antiepileptic drugs.
- Isoxazoles have demonstrated antimicrobial activity against various pathogens. Researchers have investigated their effects on bacteria and fungi, including Botrytis cinerea and Rhizoctonia cerealis . Understanding the molecular interactions responsible for this activity could guide the development of new antimicrobial agents.
- Some isoxazole derivatives exhibit immunosuppressive properties. Investigating their impact on immune responses and potential applications in autoimmune diseases or transplantation medicine could be valuable .
- Isoxazoles have been explored as potential analgesics. Their effects on pain pathways and nociception mechanisms warrant further investigation .
- The isoxazole scaffold serves as a valuable building block for drug design. Researchers have developed various synthetic methods to access isoxazole derivatives, leading to the discovery of marketed drugs with diverse therapeutic activities . Understanding these synthetic routes can aid in designing new compounds for clinical use.
Anticancer Potential
Anticonvulsant Activity
Antimicrobial Properties
Immunosuppressive Effects
Analgesic Potential
Synthetic Strategies and Drug Design
将来の方向性
Isoxazoles continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc . Therefore, it is not surprising that a large number of publications appear annually on the synthesis of new representatives of isoxazoles .
特性
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5/c19-12(11-7-20-8-3-1-2-4-9(8)21-11)16-14-18-17-13(22-14)10-5-6-15-23-10/h1-6,11H,7H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGHBTRBTBYLOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=CC=NO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。